

Protocol for 15N Protein Labeling in E. coli using Minimal Media

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Compound of Interest		
Compound Name:	Potassium Azide-15N	
Cat. No.:	B13413839	Get Quote

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the uniform isotopic labeling of proteins with ¹⁵N in Escherichia coli. This method is fundamental for various structural biology and biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative mass spectrometry. The protocol outlines the use of ¹⁵N-Ammonium Chloride as the sole nitrogen source in a minimal medium to ensure efficient incorporation of the isotope into all amino acids and, subsequently, the expressed protein of interest.

A Note on the Choice of Nitrogen Source: ¹⁵N-Ammonium Chloride vs. Potassium Azide-¹⁵N

While this protocol details the use of ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl), it is important to address the potential use of other ¹⁵N-containing compounds, such as Potassium Azide-¹⁵N (K¹⁵N₃). Azide compounds, including sodium azide, are highly toxic to E. coli and other bacteria.[1][2] They act as potent inhibitors of cellular respiration, specifically targeting enzymes like cytochrome oxidase, which effectively halts cell growth. Due to this bacteriostatic action, azides are commonly used as preservatives to prevent microbial contamination in laboratory reagents.

E. coli's primary pathway for assimilating inorganic nitrogen involves the uptake of ammonium (NH₄+), which is then incorporated into glutamate and glutamine through the action of glutamate dehydrogenase (GDH) and glutamine synthetase (GS), respectively. The bacterium



does not possess the metabolic machinery to utilize the azide ion (N₃⁻) as a nitrogen source for the synthesis of amino acids. Therefore, Potassium Azide-¹⁵N is not a viable option for metabolic labeling of proteins. The standard and well-established method for uniform ¹⁵N-labeling in E. coli relies on providing ¹⁵NH₄Cl as the sole nitrogen source in a defined minimal medium.

Quantitative Data Summary

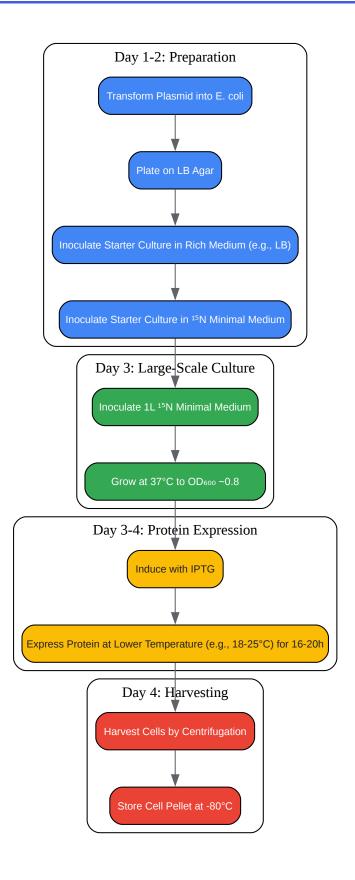
The efficiency of ¹⁵N incorporation and the final yield of the labeled protein can vary depending on the specific protein being expressed, its toxicity to the host, and the expression vector used. However, the following table provides typical ranges that can be expected with this protocol.

Parameter	Typical Value/Range	Notes
¹⁵ N Incorporation Efficiency	> 95%	Can be assessed by mass spectrometry.
Cell Pellet Wet Weight	5 - 10 g/L of culture	Highly dependent on the E. coli strain and growth conditions.
Purified Protein Yield	1 - 20 mg/L of culture	Dependent on the expression level and solubility of the target protein.
OD600 at Induction	0.6 - 1.0	Optimal density for induction to maximize soluble protein expression.

Experimental Workflow

The overall workflow for ¹⁵N protein labeling is depicted in the diagram below.





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References

- 1. LCSS: SODIUM AZIDE [web.stanford.edu]
- 2. Sodium azide Wikipedia [en.wikipedia.org]
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